4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide
Overview
Description
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide is a chemical compound with the molecular formula C13H9N5O4. It is known for its fluorescent properties and is often used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride and catalytic hydrogenation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can lead to the formation of 4-[(4-amino-2,1,3-benzoxadiazol-5-yl)amino]benzamide .
Scientific Research Applications
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study various chemical reactions and interactions.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for potential use in diagnostic imaging and as a marker for certain diseases.
Industry: Utilized in the development of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide primarily involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for imaging and detection purposes. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide include:
160-060 NBD PC: A fluorescent analogue of phosphatidylcholine.
181-060 NBD PC: Another fluorescent phosphatidylcholine derivative.
2-NBDG: A fluorescent D-glucose analog used for glucose uptake studies.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows it to be used in a variety of applications, particularly in the labeling and imaging of biomolecules. Its unique combination of a benzoxadiazole ring and a benzamide group provides distinct fluorescent properties that are valuable in scientific research .
Properties
IUPAC Name |
4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O4/c14-13(19)7-1-3-8(4-2-7)15-10-6-5-9-11(17-22-16-9)12(10)18(20)21/h1-6,15H,(H2,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNORMALFRSNRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327724 | |
Record name | 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645047 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
372499-39-3 | |
Record name | 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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